5,6-二氰基-2,1,3-苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

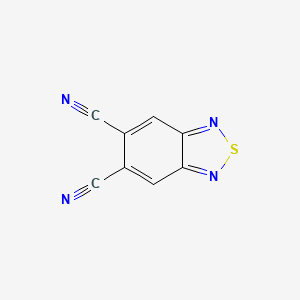

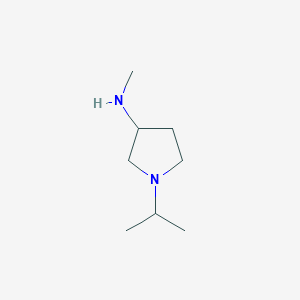

5,6-Dicyano-2,1,3-benzothiadiazole is an extremely high electron-deficient compound . It is used as a strong electron-accepting unit to develop a sufficiently strong donor-acceptor (D-A) interaction for NIR emission .

Synthesis Analysis

The synthesis of 5,6-Dicyano-2,1,3-benzothiadiazole involves the nucleophilic aromatic substitution (S N Ar) of the fluorine substituents in 4,7-di (thiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole (DTDFBT) with cyanide .Molecular Structure Analysis

The molecular structure of 5,6-Dicyano-2,1,3-benzothiadiazole is characterized by its strong electron-accepting properties, which are key to its function in various applications .Chemical Reactions Analysis

In the field of organic electronics, 5,6-Dicyano-2,1,3-benzothiadiazole is used as an acceptor in conjugated polymers. The electron affinity of the cyanated polymers was increased by up to ∼0.4 eV, resulting in red-shifted absorptions and reduced optical band gaps .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dicyano-2,1,3-benzothiadiazole are characterized by its strong electron-accepting properties, which result in red-shifted absorptions and reduced optical band gaps .科学研究应用

共轭聚合物中的强电子受体

5,6-二氰基-2,1,3-苯并噻二唑(DCNBT)已被确定为一种新型受体,能在共轭聚合物中诱导n型行为。DCNBT的合成及其与供体单体(如吲哚二噻吩和二硫代锗烷)共聚后,会导致电子亲和力增加,吸收光谱向红移,光学带隙减小。这些性质表明其在场效晶体管和其他电子应用中的潜在用途(Casey et al., 2015)。

促进电子受体中的直接芳基化

已证明DCNBT可与各种溴芳烃经过容易的钯催化C-H直接芳基化反应,提供了合成富电子材料的途径。这种化学行为对于π-共轭材料的发展具有重要意义,DCNBT的强电子吸引性质可能会带来好处(Zhang et al., 2016)。

合成钴卟啉

4,5-二氨基邻苯二腈与某些试剂的反应会产生DCNBT,然后可以用于制备钴卟啉。这些化合物已被研究其物理化学和光谱性质,表明在材料科学等各个领域中可能有应用(Balakirev et al., 2002)。

聚合物半导体的发展

基于DCNBT的聚合物,如PDCNBT2T和PDCNBSe2T表现出窄带隙和平衡的双极传输特性,使它们适用于有机薄膜晶体管的应用。这些聚合物的独特性质,源自DCNBT,展示了该化合物在提高电子材料性能中的作用(Shi et al., 2018)。

1,2-二氨基-4,5-邻苯二腈的创新合成途径

从邻苯二胺出发的新合成途径,涉及DCNBT的还原脱硫,导致产生1,2-二氨基-4,5-邻苯二腈。这种方法以其使用经济实惠的试剂和简单的纯化过程而引人注目,突显了DCNBT在化学合成中的多功能性(Burmester & Faust, 2008)。

作用机制

Target of Action

Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile, also known as BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE, is primarily used in the field of optical imaging . It has been found to target the gastrin-releasing peptide receptor (GRPR) , which plays a significant role in the imaging of prostate cancer .

Mode of Action

This compound interacts with its targets through fluorescence properties . It is used as a dye for in vivo NIR-II imaging of cancer . The compound’s interaction with its target results in highly specific imaging of the targeted area .

Biochemical Pathways

It is known that the compound’s fluorescence properties play a crucial role in its function . The compound is used in the field of optical imaging, where it enables the visualization of specific targets within the body .

Pharmacokinetics

It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

The primary result of the action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is the generation of highly specific images of the targeted area . This is particularly useful in the imaging of prostate cancer, where the compound enables the visualization of the gastrin-releasing peptide receptor (GRPR) .

Action Environment

The action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the surrounding environment . The compound is noted for its stability, being air-, thermo-, and photostable , which suggests that it maintains its efficacy under a variety of conditions.

属性

IUPAC Name |

2,1,3-benzothiadiazole-5,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZSBKCPMZTXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)